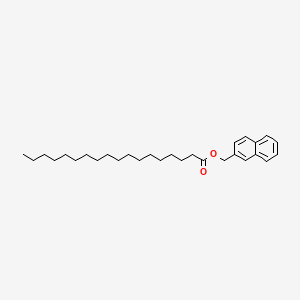![molecular formula C12H19O3PSe B14411294 Diethyl [(methylselanyl)(phenyl)methyl]phosphonate CAS No. 80436-47-1](/img/structure/B14411294.png)
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenylmethyl group substituted with a methylselanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(methylselanyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative containing a methylselanyl group. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diethyl phosphite and the benzyl halide under mild conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form the corresponding selenoxide.
Substitution: The phenylmethyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the phosphonate ester.
Major Products Formed
Oxidation: Formation of the corresponding selenoxide.
Substitution: Formation of substituted benzyl derivatives.
Hydrolysis: Formation of diethyl phosphonic acid.
Scientific Research Applications
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique selenium-containing structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of diethyl [(methylselanyl)(phenyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes . The methylselanyl group can undergo redox reactions, potentially generating reactive oxygen species that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Lacks the methylselanyl and phenylmethyl groups, making it less reactive in certain chemical reactions.
Diethyl 4-methylbenzylphosphonate: Contains a methyl group on the benzyl ring instead of a methylselanyl group, resulting in different reactivity and biological properties.
Uniqueness
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
80436-47-1 |
|---|---|
Molecular Formula |
C12H19O3PSe |
Molecular Weight |
321.22 g/mol |
IUPAC Name |
[diethoxyphosphoryl(methylselanyl)methyl]benzene |
InChI |
InChI=1S/C12H19O3PSe/c1-4-14-16(13,15-5-2)12(17-3)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3 |
InChI Key |
PZCVZNINCAYBBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)[Se]C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)

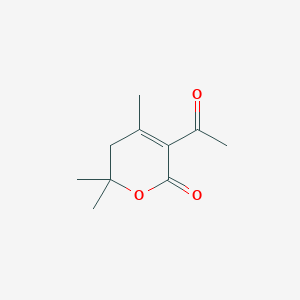
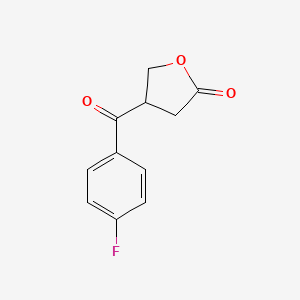
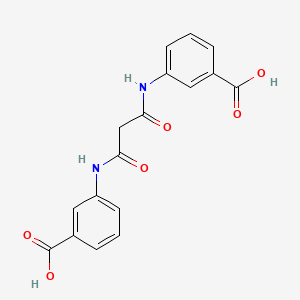
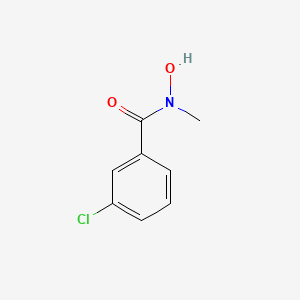
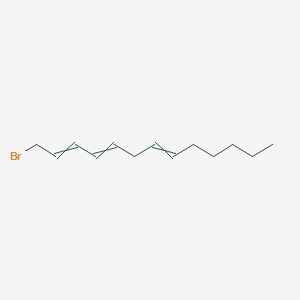
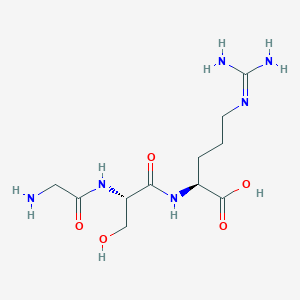
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
